REACTION_SMILES
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[F:1][c:2]1[n:3][c:4]([F:9])[cH:5][cH:6][c:7]1[F:8].[OH2:19].[OH:10][N+:11]([O-:12])=[O:13].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[F:1][c:2]1[n:3][c:4]([F:9])[c:5]([N+:11](=[O:10])[O-:12])[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(F)c(F)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(F)c(F)nc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |